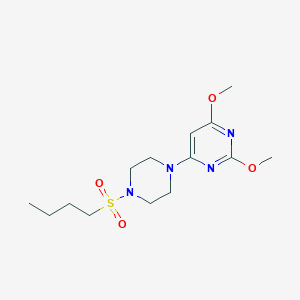![molecular formula C11H15NOS B2483171 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine CAS No. 2248358-02-1](/img/structure/B2483171.png)
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine is a compound that features a unique combination of a thiophene ring, an epoxide group, and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts significant electronic properties, while the epoxide and piperidine rings offer reactive sites for further chemical modifications.
Preparation Methods
The synthesis of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate precursors, such as the reduction of pyridine derivatives or the hydrogenation of piperidones.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The thiophene ring can be reduced to form tetrahydrothiophene derivatives.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine has several scientific research applications:
Biology: The compound’s reactive epoxide group makes it useful for studying enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function. The thiophene ring’s electronic properties may also play a role in modulating the activity of certain enzymes or receptors .
Comparison with Similar Compounds
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde share the thiophene ring but lack the epoxide and piperidine functionalities.
Epoxide-Containing Compounds: Epoxides like styrene oxide and epichlorohydrin have similar reactive epoxide groups but different structural frameworks.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine share the piperidine ring but differ in their substituents and overall structure.
Properties
IUPAC Name |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-6-12(7-3-1)11-5-4-10(14-11)9-8-13-9/h4-5,9H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWBFFSAFARIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(S2)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)

![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)
![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)
![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)

